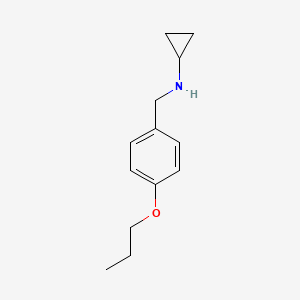![molecular formula C16H18BrNO B5186351 (3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5186351.png)
(3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine, also known as 3-Br-PEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of phenethylamines and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine involves its interaction with dopamine and serotonin receptors in the brain. This compound acts as an agonist for these receptors, leading to increased levels of these neurotransmitters. This, in turn, leads to improved mood, cognition, and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in animal models. This compound has been found to increase the levels of dopamine and serotonin in the brain, leading to improved mood and cognitive function. In addition, this compound has been shown to have potential anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing pain.
Advantages and Limitations for Lab Experiments
One of the advantages of using (3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine in lab experiments is its potential therapeutic applications in various fields of research. This compound has been found to have potential anti-inflammatory, analgesic, and anticancer properties, making it a promising candidate for further research.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can lead to adverse effects such as seizures and respiratory depression. Therefore, careful dosing and monitoring are necessary when using this compound in lab experiments.
Future Directions
There are several future directions for the research of (3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine. One of the areas of interest is its potential therapeutic applications in the treatment of mood disorders such as depression and anxiety. Further studies are needed to investigate the efficacy and safety of this compound in human subjects.
In addition, the potential anticancer properties of this compound warrant further investigation. Studies are needed to elucidate the mechanism of action of this compound in cancer cells and to determine its potential as a therapeutic agent in the treatment of cancer.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The synthesis of this compound involves the reaction of 3-bromobenzyl bromide and 2-(3-methoxyphenyl)ethylamine in the presence of a base. This compound has been found to have potential therapeutic applications in various fields of research, including neuroscience, anti-inflammatory, analgesic, and anticancer research. However, careful dosing and monitoring are necessary when using this compound in lab experiments due to its potential toxicity. Further research is needed to investigate the efficacy and safety of this compound in human subjects and to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of (3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine involves the reaction of 3-bromobenzyl bromide and 2-(3-methoxyphenyl)ethylamine in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound as a white crystalline solid. The purity of the synthesized compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
(3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine has been studied for its potential therapeutic applications in various fields of research. In neuroscience, this compound has been found to have an affinity for dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition. Studies have shown that this compound can increase the levels of dopamine and serotonin in the brain, leading to improved mood and cognitive function.
In addition, this compound has also been studied for its potential anti-inflammatory and analgesic effects. This compound has been found to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Furthermore, this compound has been shown to have potential anticancer properties by inducing apoptosis in cancer cells.
properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-(3-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-19-16-7-3-4-13(11-16)8-9-18-12-14-5-2-6-15(17)10-14/h2-7,10-11,18H,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSHKXQIJYMSJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-(4-chlorophenyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5186277.png)
![4-chloro-N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5186284.png)

![5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5186311.png)
![4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B5186324.png)

![N-(2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5186336.png)
![methyl 5-(3,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5186344.png)
![(4-butyl-7-methyl-2H-pyrido[3,2-e][1,3]thiazin-2-ylidene)acetonitrile](/img/structure/B5186359.png)
![1-[1-(3-thienylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5186374.png)

![2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride](/img/structure/B5186387.png)
![methyl {[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B5186388.png)